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molecular formula C17H18N2O2 B8511297 1-{[4-(Benzyloxy)phenyl]methyl}imidazolidin-2-one CAS No. 59023-10-8

1-{[4-(Benzyloxy)phenyl]methyl}imidazolidin-2-one

Cat. No. B8511297
M. Wt: 282.34 g/mol
InChI Key: XONYERRJRPQJLX-UHFFFAOYSA-N
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Patent
US07652143B2

Procedure details

Imidazolidin-2-one (2.0 g; 23.23 mmol) was dissolved in dimethyl sulfoxide (DMSO; 30 ml). Potassium carbonate (3.10 g; 23.23 mmol), potassium iodide (0.95 g; 5.80 mmol) and 4-benzyloxybenzyl chloride (5.4 g; 23.23 mmol) were added thereto. The mixture was heated at 100° C. for 3 hours (h). Cooling to RT was followed by partition between water (100 ml) and ethyl acetate (EtOAc, 100 ml). The phases were separated and the aqueous phase was extracted with EtOAc (3×; 30 ml). The combined organic phases were washed with saturated NaCl solution (80 ml) and dried over MgSO4. The solvent was removed under reduced pressure in a rotary evaporator. Trituration of the residue with EtOAc (10 ml) triturated resulted in 1-(4-benzyloxybenzyl)-imidazolidin-2-one (2.10 g; 7.43 mmol). MS: 283.15 (M+H); Rt: 1.38 min (method: gradient 0 min 90% H2O (0.05% TFA) 1.9 min 95% acetonitrile, 95% acetonitrile to 2.4 min, 10% acetonitrile 2.45 min; flow rate 1 ml/min; column 0.4 μL (YMC J'sphere ODS H80 20X2 1.4μ); 30° C.)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[CH2:15]([O:22][C:23]1[CH:30]=[CH:29][C:26]([CH2:27]Cl)=[CH:25][CH:24]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CS(C)=O>[CH2:15]([O:22][C:23]1[CH:24]=[CH:25][C:26]([CH2:27][N:1]2[CH2:5][CH2:4][NH:3][C:2]2=[O:6])=[CH:29][CH:30]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(NCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.95 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling to RT
CUSTOM
Type
CUSTOM
Details
by partition between water (100 ml) and ethyl acetate (EtOAc, 100 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×; 30 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated NaCl solution (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Trituration of the residue with EtOAc (10 ml) triturated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CN2C(NCC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.43 mmol
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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